2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Infrared (IR) Spectroscopy
Key absorptions include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry (MS)
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, studies on analogous triazolopyrimidines provide insights:
Crystal Packing and Planarity
Conformational Stability
- Methyl group orientation : The 2-methyl substituent adopts an equatorial position to minimize steric hindrance.
- Carboxylic acid rotation : Restricted due to conjugation with the pyrimidine ring, favoring a coplanar arrangement.
Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-9-7-8-3-2-5(6(12)13)11(7)10-4/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVARARYJSMVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89975-93-9 | |
| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Approach via Ethyl 5-Amino-1,2,4-triazole-3-carboxylate and β-Diketones
One of the primary synthetic routes involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones such as 1-phenylbutane-1,3-dione in acetic acid under reflux conditions. This reaction yields ethyl esters of the triazolopyrimidine carboxylates, which are then hydrolyzed under basic conditions to afford the corresponding carboxylic acids, including the 2-methyl-substituted derivatives.
This method is well-documented for producing various substituted triazolopyrimidines with good yields and structural diversity.
Multicomponent Reaction Using 3-Amino-1,2,4-triazole, Aromatic Aldehydes, and Pyruvic Acid
Another efficient synthetic strategy employs a three-component reaction involving:
- 3-Amino-1,2,4-triazole,
- An aromatic aldehyde,
- Pyruvic acid,
in glacial acetic acid under reflux or ultrasonication. This method leads directly to the formation of dihydro-triazolo[1,5-a]pyrimidine-7-carboxylic acids, including the 2-methyl derivatives.
-
- Reflux in glacial acetic acid for 4 hours.
- Cooling and standing overnight to precipitate the product.
- Isolation by filtration and drying.
-
- One-pot synthesis reducing the number of steps.
- Ultrasonication can accelerate the reaction, although mechanical stirring at room temperature also yields the product but with longer reaction times (~30 hours) and lower purity and yield.
-
- Yields vary but can be moderate (e.g., 37% for related compounds).
- Purity depends on reaction conditions and work-up.
This method is particularly noted for its versatility in modifying the aromatic substituent and generating diverse derivatives.
Chlorination and Coupling Reactions for Derivative Synthesis
For further functionalization, the carboxylic acid group in triazolopyrimidines can be converted to acid chlorides using reagents such as thionyl chloride or oxalyl chloride. These acid chlorides serve as key intermediates for coupling reactions with various nucleophiles (e.g., amines, alcohols) to form amides or esters.
This approach allows the synthesis of a broad range of derivatives and has been used in medicinal chemistry to optimize biological activity.
Purification and Crystallization Techniques
Purification of the synthesized compounds often involves:
- Recrystallization from solvents such as propan-2-ol (isopropanol).
- Trituration with solvents like ethyl acetate or methyl tert-butyl ether.
- Cooling and filtration to isolate crystalline products with reduced impurities such as triphenylphosphine oxide when phosphine reagents are involved in the synthesis.
These techniques are critical for obtaining high-purity 2-methyl-triazolo[1,5-a]pyrimidine-7-carboxylic acid suitable for further applications.
Summary Table of Preparation Methods
Detailed Research Findings
The cyclocondensation method (Method 1) is a classical approach yielding stable intermediates that can be further manipulated chemically. The reaction conditions are mild, and the use of acetic acid as solvent promotes efficient cyclization.
The multicomponent approach (Method 2) offers operational simplicity and the possibility to rapidly generate libraries of compounds by varying the aldehyde component. However, reaction times and product purity are sensitive to the activation method (ultrasonication vs. mechanical stirring).
Chlorination and coupling reactions (Method 3) are critical for functional diversification of the carboxylic acid moiety, facilitating the synthesis of esters, amides, and other derivatives with potential biological activity.
Purification steps (Method 4) are indispensable for removing residual reagents such as triphenylphosphine oxide, which can be present when phosphine-mediated steps are involved. Cooling and solvent choice significantly affect the crystallinity and purity of the final compound.
This comprehensive overview synthesizes data from patents and peer-reviewed research, providing a professional and authoritative guide to the preparation of 2-Methyl-triazolo[1,5-a]pyrimidine-7-carboxylic acid. The methods described allow flexibility in synthetic design and facilitate the production of high-purity compounds for further application in chemical and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted triazolo-pyrimidines with different alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
MTPCA has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.
Anticancer Properties
Research indicates that MTPCA can induce apoptosis in cancer cells. In vitro studies have shown that it affects cell cycle progression and promotes cell death in several cancer lines, including breast and colon cancer cells. This property positions it as a potential lead compound for anticancer drug development.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of MTPCA in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease.
Herbicidal Activity
MTPCA has been evaluated for its herbicidal properties, showing effectiveness against certain weed species. Its mode of action involves disrupting metabolic pathways in plants, which can be leveraged to develop new herbicides with reduced environmental impact.
Plant Growth Regulation
Studies indicate that MTPCA can act as a plant growth regulator, promoting root development and enhancing overall plant vigor. This application could be particularly beneficial in improving crop yields under suboptimal growth conditions.
Synthesis of Novel Materials
MTPCA serves as a building block for synthesizing various organic compounds with potential applications in material science. Its unique structure allows for modifications that can lead to materials with tailored properties, such as enhanced thermal stability and electrical conductivity.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | Journal of Antimicrobial Chemotherapy | Effective against E. coli and S. aureus |
| Anticancer | Cancer Research Journal | Induces apoptosis in breast cancer cell lines |
| Neuroprotection | Neurobiology Letters | Reduces oxidative stress in neuronal cultures |
| Herbicidal | Weed Science Journal | Effective against common agricultural weeds |
| Plant Growth | Journal of Plant Physiology | Enhances root biomass and overall plant health |
Mechanism of Action
The mechanism by which 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific biological target and the type of reaction involved.
Comparison with Similar Compounds
Substituent Variations at Position 7
The carboxylic acid group at position 7 is a critical pharmacophore. Analogues with alternative substituents at this position exhibit distinct physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability but reduce aqueous solubility .
- Aromatic Substitutions (e.g., 4-F-C₆H₄) : Improve target binding affinity in kinase inhibitors but increase molecular weight .
- Positional Isomerism : Moving the carboxylic acid from C7 to C2 (as in 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid) alters hydrogen-bonding interactions, impacting receptor binding .
Substituent Variations at Position 2
The methyl group at position 2 in the target compound is a common feature. Modifications here influence steric effects and synthetic accessibility:
Biological Activity
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS Number: 89975-93-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H6N4O2
- SMILES : CC1=NN2C(=CC=NC2=N1)C(=O)O
- InChI : InChI=1S/C7H6N4O2/c1-4-9-7-8-3-2-5(6(12)13)11(7)10-4/h2-3H,1H3,(H,12,13)
Biological Activity Overview
Research indicates that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit potent biological activities including anticancer, antibacterial, and antiviral effects. Specifically, studies have highlighted the following:
Anticancer Activity
A series of studies have demonstrated the antiproliferative effects of various triazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines:
| Compound | Target Cell Lines | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| H12 | HCT-116 | 9.58 | Induces apoptosis and G2/M phase arrest |
| H12 | MCF-7 | 13.1 | Regulates cell cycle-related proteins |
Compound H12 exhibited significant inhibitory effects on the ERK signaling pathway by decreasing phosphorylation levels of key proteins such as ERK1/2 and AKT, leading to apoptosis in cancer cells .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in a dose-dependent manner.
- Induction of Apoptosis : It triggers programmed cell death through modulation of apoptosis-related proteins.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells .
Case Studies and Research Findings
Recent literature highlights several case studies involving the biological evaluation of triazolo[1,5-a]pyrimidine derivatives:
- Study on Antiproliferative Activities :
- Mechanistic Insights :
- Comparative Analysis with Other Derivatives :
Q & A
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
- Discrepancies in reported IC50 values (e.g., for PDE4B vs. COX-2 inhibition) may arise from assay conditions (e.g., ATP concentration, pH). A systematic approach involves: (i) Replicating assays under standardized conditions (e.g., 10 µM ATP, pH 7.4) . (ii) Molecular docking to compare binding affinities across isoforms . (iii) Metadynamics simulations to assess conformational flexibility of the triazolopyrimidine core .
Q. What strategies optimize regioselectivity in functionalizing the triazolopyrimidine scaffold?
- Regioselective substitution is achieved via:
- Nucleophilic aromatic substitution : Use of LiHMDS in THF at −78°C directs reactions to the 2-position .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 selectively modify the 5-position .
- Protecting groups : Boc protection of the carboxylic acid at position 7 prevents unwanted side reactions during alkylation .
Methodological Challenges
Q. How do solvent and catalyst choices impact the scalability of triazolopyrimidine synthesis?
- Polar aprotic solvents (DMF, DMSO) favor cyclization but complicate purification. Switching to ethanol with TMDP (4,4’-trimethylenedipiperidine) as a dual solvent-catalyst increases yield to 70–85% while simplifying isolation . Microwave-assisted synthesis (180°C, 20 minutes) reduces reaction time from 24 hours to <1 hour .
Q. What are the limitations of current computational models for predicting the pharmacokinetics of this compound?
- Existing QSAR models underestimate the impact of the carboxylic acid group on blood-brain barrier penetration. Hybrid approaches combining molecular dynamics (e.g., Desmond) and machine learning (e.g., Random Forest) improve prediction accuracy for logP (−1.2 to 0.3) and solubility (0.5–2.1 mg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
